molecular formula C22H24F4N4O4 B12366072 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,2,2,2-tetradeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;2,2,2-trifluoroacetic acid

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,2,2,2-tetradeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B12366072
M. Wt: 488.5 g/mol
InChI Key: CDMPEGQUFONIGN-FFZXVIRXSA-N
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Description

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,2,2,2-tetradeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound that features a combination of indole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the indole and pyrrole intermediates. One common method involves the condensation of 5-fluoro-2-oxoindole with 2,4-dimethyl-1H-pyrrole-3-carboxylic acid in the presence of a coupling agent such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate . The reaction is typically carried out in a solvent like dimethylformamide, with triethylamine as a base .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The indole moiety is known to interact with various biological targets, including kinases and receptors, which can modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,2,2,2-tetradeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide lies in its specific combination of fluorine and deuterium atoms, which can enhance its stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H24F4N4O4

Molecular Weight

488.5 g/mol

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,2,2,2-tetradeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H23FN4O2.C2HF3O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26;3-2(4,5)1(6)7/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26);(H,6,7)/b15-10-;/i1D3,4D;

InChI Key

CDMPEGQUFONIGN-FFZXVIRXSA-N

Isomeric SMILES

[2H]C(C([2H])([2H])[2H])NCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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